Product packaging for Berkelium bromide(Cat. No.:CAS No. 24297-28-7)

Berkelium bromide

Cat. No.: B14707201
CAS No.: 24297-28-7
M. Wt: 486.78 g/mol
InChI Key: UIFWZZXLVUESQF-UHFFFAOYSA-K
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Description

Berkelium bromide (BkBr3) is an inorganic bromide of the radioactive actinide berkelium. This compound is offered as a research-grade material for use in fundamental scientific studies, particularly in the field of actinide chemistry and physics. It is characterized by its yellow-green crystalline appearance . This compound exhibits a temperature-dependent crystal structure, adopting an orthorhombic crystal system (PuBr3-type structure) at lower temperatures and transitioning to a monoclinic system (AlCl3-type structure) at higher temperatures . Owing to the radioactive nature of its constituent elements, this compound has no commercial or technological applications and is strictly for laboratory research . Its primary research value lies in its role as a target material for the synthesis of heavier, superheavy elements in particle accelerators . When working with this compound, it is crucial to consider the self-heating and radiolytic damage caused by alpha decay, especially as Berkelium-249 decays into Californium-249 . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers must adhere to all applicable safety guidelines for handling radioactive materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BkBr3-3 B14707201 Berkelium bromide CAS No. 24297-28-7

Properties

CAS No.

24297-28-7

Molecular Formula

BkBr3-3

Molecular Weight

486.78 g/mol

IUPAC Name

berkelium;tribromide

InChI

InChI=1S/Bk.3BrH/h;3*1H/p-3

InChI Key

UIFWZZXLVUESQF-UHFFFAOYSA-K

Canonical SMILES

[Br-].[Br-].[Br-].[Bk]

Origin of Product

United States

Preparation Methods

Berkelium bromide can be synthesized through the reaction of berkelium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the metal to the bromide form. The general reaction is as follows: [ \text{2 Bk (s) + 3 Br₂ (g) → 2 BkBr₃ (s)} ] This method is commonly used in laboratory settings to produce small quantities of this compound for research purposes .

Chemical Reactions Analysis

Polymorphism and Thermal Stability

Berkelium(III) bromide exists in two distinct crystalline forms, differing in coordination geometry and stability:

  • 6-coordinate structure : Orthorhombic symmetry, stable at standard conditions.

  • 8-coordinate structure : Less stable, transforms irreversibly to the 6-coordinate form upon heating to ~350°C .

Property6-Coordinate BkBr₃8-Coordinate BkBr₃
Coordination 68
Symmetry OrthorhombicUndetermined
Thermal Stability Stable up to 350°CConverts at 350°C

Redox Behavior

BkBr₃ shows limited redox activity compared to its decay product, californium bromide (CfBr₃):

  • BkBr₃ cannot be reduced to BkBr₂ under hydrogen gas, even at elevated temperatures .

  • CfBr₃ (formed via β⁻ decay of ²⁴⁹BkBr₃) is reducible to CfBr₂ under hydrogen, highlighting divergent redox potentials between Bk(III) and Cf(III) .

Decay-Induced Reactivity

The β⁻ decay of ²⁴⁹Bk (t₁/₂ = 330 days) to ²⁴⁹Cf introduces californium into the lattice:

  • Structural integrity : No phase change occurs during the BkBr₃ → CfBr₃ transformation, as confirmed by X-ray diffraction over three years .

  • Chemical contamination : CfBr₃ accumulates at 0.22% per day, complicating pure BkBr₃ studies. Self-irradiation from Cf damages the crystal lattice, causing self-heating .

Comparative Reactivity with Other Actinide Bromides

BkBr₃’s reactivity aligns with trends in the actinide series but diverges from lanthanides:

CompoundReducibility (H₂)Coordination StabilityNotes
BkBr₃ NoHigh (6-coordinate)Matches AmBr₃, CmBr₃ behavior
CfBr₃ Yes (→ CfBr₂)ModerateReflects higher Cf(III) stability

Experimental Challenges

  • Radiolytic effects : Alpha decay from ²⁴⁹Cf causes lattice defects, necessitating short study durations (<2 weeks) to minimize structural degradation .

  • Handling protocols : Studies require shielded facilities due to ²⁴⁹Cf’s high gamma emission (e.g., 388 keV γ-rays) .

Key Research Findings

  • Coordination flexibility : The 6-coordinate structure is preferred, consistent with smaller actinide(III) ions .

  • Electronic structure : Bk³⁺’s 5f⁸ configuration contributes to its inertness toward reduction, unlike Cf³⁺ (5f¹⁰) .

  • Spectroscopic data : BkBr₃ exhibits characteristic absorption bands in the visible spectrum, but these are obscured by radioluminescence from decay products .

Scientific Research Applications

Berkelium (Bk) is a transuranic element with no practical applications outside of scientific research . Berkelium bromide (BkBr~3~) has been specifically used in studies to understand the properties of berkelium and other actinides .

Scientific Research Applications

This compound is primarily used for fundamental research in chemistry and material science . Its applications include:

Heavy Element Research Berkelium is the first member of the second half of the actinide series, making it useful for studying heavier elements . These heavier elements often have short half-lives, high radioactivity, and limited availability, making berkelium a more accessible option for research .

Synthesis of Superheavy Elements Berkelium-249 has been used as a target nuclide in the synthesis of superheavy elements. For example, it played a role in the creation of element 117, tennessine . In this process, berkelium-249 was irradiated with a calcium-48 beam .

Understanding Oxidation States Berkelium is unique because it can exhibit both +III and +IV oxidation states in solution . Research involving this compound and other berkelium compounds has helped scientists study and stabilize these different oxidation states .

Spectroscopic Studies Berkelium compounds are used in electron energy loss spectroscopy (EELS) to probe the electronic structure of materials. These studies can reveal properties like spin-orbit coupling, which influences how a metal atom binds to molecules .

Studies of this compound

Berkelium(III) bromide (BkBr~3~) exists in two forms: one with berkelium having coordination number 6, and another with coordination number 8 . The form with coordination number 8 is less stable, and it transforms into the other upon heating to roughly 350 °C .

X-ray diffraction has been used to study the structure of fresh and aged ^249^BkBr~3~ samples over a period longer than 3 years to observe berkelium-249's beta decay into californium-249. While no structural changes were observed during the ^249^BkBr~3~—^249^CfBr~3~ transformation, differences between ^249^BkBr~3~ and ^249^CfBr~3~ were noted. For instance, ^249^CfBr~3~ can be reduced with hydrogen to ^249^CfBr~2~, whereas ^249^BkBr~3~ cannot .

Data Table of Berkelium Halides

Oxidation NumberFClBrI
+4BkF~4~ (yellow)Cs~2~BkCl~6~ (orange)
+3BkF~3~ (yellow-green)BkCl~3~ (green)BkBr~3~(yellow-green)BkI~3~ (yellow)
Cs~2~NaBkCl~6~

Case Study: Synthesis of Tennessine

Mechanism of Action

The mechanism of action of berkelium bromide involves its radioactive decay properties. Berkelium-249, a common isotope in this compound, undergoes beta decay to form californium-249. This decay process releases energy in the form of beta particles, which can be detected and measured in radiochemical experiments. The molecular targets and pathways involved in these reactions are primarily related to the radioactive decay process .

Comparison with Similar Compounds

Research Implications and Challenges

  • Electronic Properties : BkBr₃’s weak spin-orbit coupling challenges theoretical models of 5f-electron behavior, necessitating advanced spectroscopy (e.g., EELS) for validation .
  • Separation Chemistry : BkBr₃ and CfBr₃ exhibit nearly identical extraction efficiencies in T.TA/benzene systems, complicating their separation .
  • Toxicity and Handling : Both compounds require shielded gloveboxes and remote manipulation due to α-radiation (Bk: 1.4 × 10³ Bq/mg) .

Q & A

Q. What are the recommended methodologies for synthesizing berkelium bromide (BkBr₃) in laboratory settings?

Synthesis of BkBr₃ requires specialized handling due to berkelium’s radioactivity and scarcity. A common approach involves reacting berkelium oxide (BkO₂) with anhydrous hydrogen bromide (HBr) under inert atmospheric conditions (e.g., argon gloveboxes) to prevent oxidation or hydrolysis . Precise stoichiometric ratios (e.g., 1:3 molar ratio of Bk to Br) and temperature control (typically 300–500°C) are critical. Post-synthesis, products should be characterized via X-ray diffraction (XRD) to confirm crystal structure .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

BkBr₃ is hygroscopic and prone to radiolytic decomposition. Stabilization techniques include:

  • Storing samples in sealed, radiation-resistant containers (e.g., quartz ampoules) under inert gas.
  • Using spectroscopic methods (e.g., UV-Vis, Raman) to monitor degradation over time .
  • Implementing rigorous elemental analysis (e.g., inductively coupled plasma mass spectrometry) to quantify impurities .

Q. What safety protocols are essential for handling this compound in radiochemical laboratories?

Key protocols include:

  • Containment : Use double-walled containment systems and remote manipulators to minimize radiation exposure .
  • Personal Protective Equipment (PPE) : Lead-lined gloves, aprons, and respirators with HEPA filters.
  • Waste Management : Segregate radioactive waste using shielded containers and adhere to disposal regulations (e.g., IAEA guidelines) .

Advanced Research Questions

Q. How can computational modeling complement experimental studies of this compound’s electronic structure?

Density functional theory (DFT) simulations are valuable for predicting BkBr₃’s electronic configuration, including ligand-field splitting and f-orbital participation . Researchers should validate models against experimental data (e.g., X-ray absorption near-edge spectroscopy) and account for relativistic effects due to berkelium’s high atomic number .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties of BkBr₃?

Discrepancies in enthalpy of formation (ΔHf) or lattice energy may arise from differences in synthesis conditions or analytical methods. To address this:

  • Standardize synthesis protocols (e.g., consistent temperature/purity thresholds) .
  • Cross-validate results using multiple techniques (e.g., calorimetry, vapor pressure measurements) .
  • Publish raw datasets and computational parameters to enable reproducibility .

Q. How can researchers design experiments to study BkBr₃’s behavior under extreme conditions (e.g., high pressure, irradiation)?

  • High-Pressure Studies : Diamond anvil cells (DACs) paired with synchrotron XRD can probe structural phase transitions .
  • Irradiation Effects : Use neutron sources to simulate long-term radiation damage and monitor changes in crystallinity via pair distribution function (PDF) analysis .

Methodological Guidance for Data Reporting

Q. What are the best practices for documenting and sharing this compound research data?

  • Primary Data : Include raw spectra, diffraction patterns, and elemental analysis results in supplementary materials .
  • Metadata : Specify synthesis conditions (e.g., temperature, atmosphere), instrumentation calibration details, and uncertainty ranges .
  • Repositories : Use domain-specific repositories (e.g., ICSD for crystallographic data) or institutional databases for long-term archiving .

Q. How should researchers address the challenges of limited berkelium availability in experimental design?

  • Miniaturization : Develop microgram-scale synthesis techniques (e.g., microfluidic reactors) .
  • Collaborative Frameworks : Partner with national laboratories (e.g., Oak Ridge) to access specialized facilities and isotopic resources .

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